molecular formula C9H7NO3 B167888 4-Nitrocinnamaldehyde CAS No. 1734-79-8

4-Nitrocinnamaldehyde

Cat. No. B167888
CAS RN: 1734-79-8
M. Wt: 177.16 g/mol
InChI Key: ALGQVMMYDWQDEC-OWOJBTEDSA-N
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Description

4-Nitrocinnamaldehyde is a chemical compound with the molecular formula C9H7NO3 . It is used in the Doebner-Miller reaction, where 4-nitrocinnamaldehyde and 2-methylaniline in concentrated HCl give the corresponding 8-methyl-2-phenylquinoline .


Synthesis Analysis

The synthesis of 4-Nitrocinnamaldehyde involves several methods. One method involves the reduction of trans-4-nitrocinnamaldehyde using the polymer-supported Hantzsch 1,4-dihydropyridine ester and a catalytic amount of HCl . Another method involves the condensation reaction of 4-nitrocinnamaldehyde with benzo/nicotinic/iso-nicotinic/p-toluic hydrazide .


Molecular Structure Analysis

The molecular structure of 4-Nitrocinnamaldehyde is characterized by an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . The InChI key for this compound is ALGQVMMYDWQDEC-OWOJBTEDSA-N .


Chemical Reactions Analysis

4-Nitrocinnamaldehyde is involved in several chemical reactions. For instance, it is used in the Doebner-Miller reaction to produce 8-methyl-2-phenylquinoline . It is also used in the preparation of 2, 2′-[(E)-3-(4-nitrophenyl) prop-2-ene-1,1-diyl] bis (3-hydroxy-5, 5-dimethylcyclohex-2-en-1-one) .


Physical And Chemical Properties Analysis

4-Nitrocinnamaldehyde is a beige to yellow-brown crystal or powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 311.6±17.0 °C at 760 mmHg, and a flash point of 151.6±13.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Organic Synthesis Intermediate

4-Nitrocinnamaldehyde serves as an important intermediate in organic synthesis. It has applications in the creation of perfumes for food, cosmetics, and medicines. Its synthesis involves aldol condensation of m-nitrobenzaldehyde with acetaldehyde under optimal conditions, yielding over 54.9% efficiency (Song Yan, 2014).

Synthesis of Aromatic and Heterocyclic Aldimines

This compound is utilized in synthesizing a series of new aromatic and heterocyclic aldimines. These syntheses occur in the presence of molecular sieves and have been examined through X-ray crystallographic analysis (Iovel' et al., 2003).

Antibacterial Activity

4-Nitrocinnamaldehyde demonstrates notable antibacterial activity. It has been explored for its effects against pathogenic biofilms, particularly involving uropathogenic Escherichia coli and Staphylococcus aureus. It shows promising potential in inhibiting biofilm formation and could be considered for therapeutic applications in biofilm-associated diseases (Kim et al., 2022).

Catalytic Enantioselective Reactions

The compound is also used in asymmetric organocatalytic reactions, such as the Michael addition–cyclization reaction of nitroalkanes with o-hydroxycinnamaldehydes. This process yields high levels of enantioselectivities, making it significant in the field of enantioselective synthesis (Choi & Kim, 2012).

Electrochemical Sensing and Remediation

4-Nitrocinnamaldehyde plays a role in electrochemical sensing and remediation, particularly in the detection and degradation of pollutants like nitrophenol compounds. Studies have focused on its applications in biosynthesized nanoparticles for environmental remediation (Singh et al., 2017).

Safety And Hazards

4-Nitrocinnamaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is recommended to handle this compound with protective gloves, eye protection, and face protection .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGQVMMYDWQDEC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrocinnamaldehyde

CAS RN

1734-79-8, 49678-08-2
Record name 4-Nitrocinnamaldehyde
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Record name 4-Nitrocinnamaldehyde
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Record name 2-Propenal, 3-(4-nitrophenyl)-
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Record name p-nitrocinnamaldehyde
Source European Chemicals Agency (ECHA)
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Record name 4-Nitrocinnamaldehyde
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Record name 4-NITROCINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
FE Ani, CU Ibeji, NL Obasi, MT Kelani, K Ukogu… - Scientific reports, 2021 - nature.com
… Herein, 4-nitrocinnamaldehyde is employed to study the … Schiff bases derived from 4-nitrocinnamaldehyde. Hence, two novel … class of Schiff bases derived from 4-nitrocinnamaldehyde. …
Number of citations: 27 www.nature.com
OA Odewole, CU Ibeji, HO Oluwasola… - Journal of Molecular …, 2021 - Elsevier
… bases derived from 4-nitrocinnamaldehyde. This work is therefore aimed at investigating the performance of two synthesized Schiff bases derived from 4-nitrocinnamaldehyde namely, 4…
Number of citations: 37 www.sciencedirect.com
Y Kim, S Kim, KH Cho, JH Lee, J Lee - International Journal of Molecular …, 2022 - mdpi.com
… Among the CNMA analogs tested, 4-nitrocinnamaldehyde (4-nitroCNMA) showed antibacterial and antibiofilm activities against UPEC and S. aureus with minimum inhibitory …
Number of citations: 9 www.mdpi.com
B Ahmed, A Jailani, JH Lee, J Lee - Frontiers in Microbiology, 2022 - frontiersin.org
… Cells of strain GV2260 from 24 h cultures were diluted with LB at 1:50 and 25, 50, 75, 100, 150, 200, or 400 μg/ml of t-CNMA, 4-nitrocinnamaldehyde (4-nitro CNMA), 4-…
Number of citations: 1 www.frontiersin.org
OS Faleye, E Sathiyamoorthi, JH Lee, J Lee - Pharmaceutics, 2021 - mdpi.com
… In addition, its derivatives, such as 2 and 4-nitrocinnamaldehyde and α-bromocinnamaldehyde, were found to be active against the biofilms of Streptococcus pyogenes [28] and E. coli …
Number of citations: 14 www.mdpi.com
T Nishimura - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
1) Semicarbazones and guanylhydrazones of 4-nitrocinnamaldehyde, 4-nitrobenzalacetone, α-bromo-4-nitrocinnamaldehyde, and 1-(4-nitrophenyl)-2-bromo-1-buten-3-one, …
Number of citations: 10 www.journal.csj.jp
E Van Liefferinge, C Forte, J Degroote… - Italian Journal of …, 2022 - Taylor & Francis
… In vitro results showed that 4-nitrocinnamaldehyde has the highest antimicrobial activity; however… To conclude, apart from 4-nitrocinnamaldehyde, none of the derivatives showed higher …
Number of citations: 4 www.tandfonline.com
LR Nicosia - 1989 - digitalworks.union.edu
… and 4-nitrocinnamaldehyde respectively. Equilibrium … and KJ/molK for 4-nitrocinnamaldehyde. The forward rate constants … and 4-nitrocinnamaldehyde were 4.0M-1s-1 and 42M-1s-1 …
Number of citations: 2 digitalworks.union.edu
E Aguilar-Llanos, JC Romero-Benavides… - Chemistry …, 2021 - mdpi.com
… -2-pyrazolin-5-one (1) and 4-nitrocinnamaldehyde (2) as test substrates. When the reaction … of the Knoevenagel condensation of pyrazolone 1 to 4-nitrocinnamaldehyde; however, to our …
Number of citations: 4 www.mdpi.com
Y Kong, F Hua, Y Guan, B Zhao - Journal of Nuclear Medicine, 2016 - kd.nsfc.gov.cn
… Methods Precursor THKP compound was synthesized in ten liner steps using 4Nitrocinnamaldehyde and 4-Methoxyphenethylamine as starting materials. The corresponding reference …
Number of citations: 2 kd.nsfc.gov.cn

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